molecular formula C16H14FNO B5200472 N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide

N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide

Cat. No. B5200472
M. Wt: 255.29 g/mol
InChI Key: OZKLXQSOJAQSAE-CSKARUKUSA-N
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Description

N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide, also known as FMPPA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. FMPPA is a member of the acrylamide family of compounds, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory molecules. Additionally, N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects
N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been shown to have several biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokine production: N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response.
2. Induction of apoptosis: N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been shown to induce apoptosis in cancer cells through the activation of caspases.
3. Inhibition of pain-inducing molecules: N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been shown to inhibit the production of pain-inducing molecules such as prostaglandins, which are involved in the sensation of pain.

Advantages and Limitations for Lab Experiments

N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide can be synthesized to a high degree of purity, which is important for conducting accurate experiments.
2. Diverse biological activities: N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide exhibits diverse biological activities, which makes it a useful compound for studying various physiological processes.
Some of the limitations of N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide for lab experiments include:
1. Limited solubility: N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has limited solubility in water, which can make it difficult to use in certain experimental setups.
2. Limited availability: N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide is not widely available, which can make it difficult to obtain for some researchers.

Future Directions

There are several future directions for the study of N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide, including:
1. Development of novel therapeutic agents: N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. Future research could focus on developing novel therapeutic agents based on the structure of N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide.
2. Mechanistic studies: The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide is not fully understood. Future research could focus on elucidating the molecular pathways involved in the biological activities of N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide.
3. Optimization of synthesis methods: The synthesis of N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide can be improved to increase yield and purity, which could make it more accessible to researchers.
Conclusion
In conclusion, N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide is a chemical compound with diverse biological activities that has gained significant interest in scientific research. N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been shown to possess anti-inflammatory, analgesic, and antitumor properties, and has potential applications in the development of novel therapeutic agents. Future research could focus on elucidating the mechanism of action of N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide, developing new therapeutic agents based on its structure, and optimizing the synthesis methods to increase yield and purity.

Synthesis Methods

N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide can be synthesized through a multistep process involving the reaction of 3-fluoro-4-methylphenylamine with 3-phenylacryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been the subject of several scientific studies due to its potential applications in the field of medicine. Some of the research areas where N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been studied include:
1. Anti-inflammatory activity: N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Antitumor activity: N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.
3. Analgesic activity: N-(3-fluoro-4-methylphenyl)-3-phenylacrylamide has been shown to possess analgesic activity by inhibiting the production of pain-inducing molecules such as prostaglandins.

properties

IUPAC Name

(E)-N-(3-fluoro-4-methylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO/c1-12-7-9-14(11-15(12)17)18-16(19)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKLXQSOJAQSAE-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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